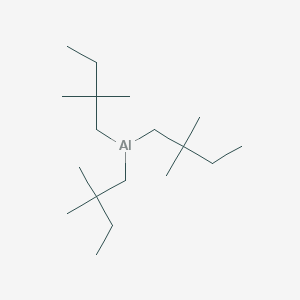
Tris(2,2-dimethylbutyl)alumane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(2,2-dimethylbutyl)alumane: is an organoaluminum compound with the chemical formula Al(C8H17)3 It is a member of the broader class of organometallic compounds, which are characterized by the presence of a metal-carbon bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2,2-dimethylbutyl)alumane typically involves the reaction of aluminum trichloride with 2,2-dimethylbutyl lithium. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive intermediates from reacting with moisture or oxygen. The general reaction scheme is as follows:
[ \text{AlCl}_3 + 3 \text{LiC}8\text{H}{17} \rightarrow \text{Al(C}8\text{H}{17})_3 + 3 \text{LiCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of specialized reactors and purification techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: Tris(2,2-dimethylbutyl)alumane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides.
Reduction: It can act as a reducing agent in certain chemical reactions.
Substitution: The alkyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Hydrogen gas or other reducing agents.
Substitution: Halogens or other electrophiles.
Major Products Formed:
Oxidation: Aluminum oxides.
Reduction: Reduced organic compounds.
Substitution: Various substituted organoaluminum compounds.
Aplicaciones Científicas De Investigación
Chemistry: Tris(2,2-dimethylbutyl)alumane is used as a precursor in the synthesis of other organoaluminum compounds. It is also employed in the study of reaction mechanisms involving organometallic intermediates.
Medicine: There are limited direct applications in medicine, but its role as a catalyst in the synthesis of pharmaceuticals is of interest.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. It serves as a catalyst in polymerization reactions and as a precursor for aluminum-containing materials.
Mecanismo De Acción
The mechanism of action of Tris(2,2-dimethylbutyl)alumane primarily involves its ability to donate alkyl groups to other molecules. This property makes it a valuable reagent in organic synthesis and catalysis. The aluminum center can coordinate with various substrates, facilitating reactions through the formation of transient organometallic intermediates.
Comparación Con Compuestos Similares
- Tris(2-methylbutyl)alumane
- Tris(2-ethylhexyl)alumane
- Tris(2,4,6-trimethylphenyl)alumane
Comparison: Tris(2,2-dimethylbutyl)alumane is unique due to the steric hindrance provided by the 2,2-dimethylbutyl groups. This steric bulk can influence the reactivity and selectivity of the compound in various chemical reactions. Compared to its analogs, it may exhibit different catalytic properties and stability profiles, making it suitable for specific applications where other compounds might not perform as well.
Propiedades
Número CAS |
143418-60-4 |
|---|---|
Fórmula molecular |
C18H39Al |
Peso molecular |
282.5 g/mol |
Nombre IUPAC |
tris(2,2-dimethylbutyl)alumane |
InChI |
InChI=1S/3C6H13.Al/c3*1-5-6(2,3)4;/h3*2,5H2,1,3-4H3; |
Clave InChI |
AAEIJTWJWWGXQN-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)C[Al](CC(C)(C)CC)CC(C)(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


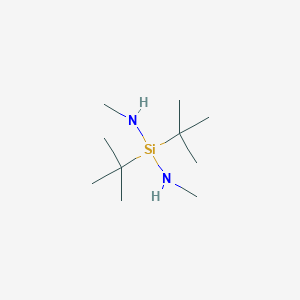

![Ethyl [benzamido(phenyl)methyl]carbamate](/img/structure/B12559017.png)

![2(3H)-Furanone, dihydro-4-[(3-methoxyphenyl)methyl]-, (4S)-](/img/structure/B12559034.png)
phosphane](/img/structure/B12559053.png)
![N-[1-(3-Methylphenyl)ethenyl]acetamide](/img/structure/B12559061.png)
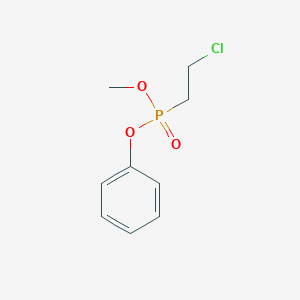
![1,5-Bis(2-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}ethoxy)naphthalene](/img/structure/B12559077.png)
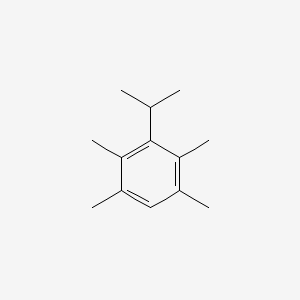
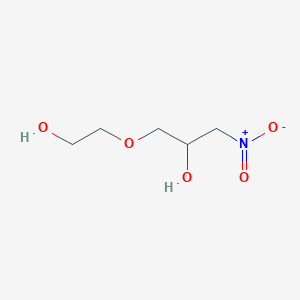
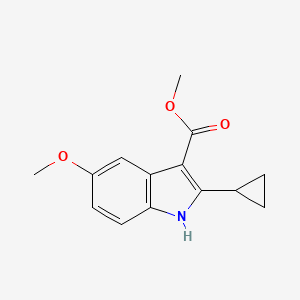
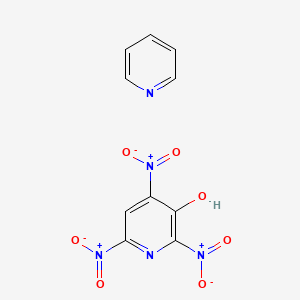
![2-Chloro-2-[chloro(fluoro)methoxy]-1,1,1-trifluoroethane](/img/structure/B12559105.png)
